molecular formula C10H20N2O2 B11171003 N-(pentan-2-yl)morpholine-4-carboxamide

N-(pentan-2-yl)morpholine-4-carboxamide

Cat. No.: B11171003
M. Wt: 200.28 g/mol
InChI Key: WPLKUJXCYRULBR-UHFFFAOYSA-N
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Description

N-(pentan-2-yl)morpholine-4-carboxamide: is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by a morpholine ring substituted with a pentan-2-yl group and a carboxamide functional group. This compound is often utilized in various chemical reactions and has shown potential in biological and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-2-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative. One common method is the reaction of morpholine with pentan-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(pentan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

  • N-(propan-2-yl)morpholine-4-carboxamide
  • N-(butan-2-yl)morpholine-4-carboxamide
  • N-(hexan-2-yl)morpholine-4-carboxamide

Comparison: N-(pentan-2-yl)morpholine-4-carboxamide is unique due to its specific pentan-2-yl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards enzymes, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

N-pentan-2-ylmorpholine-4-carboxamide

InChI

InChI=1S/C10H20N2O2/c1-3-4-9(2)11-10(13)12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

WPLKUJXCYRULBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)N1CCOCC1

Origin of Product

United States

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